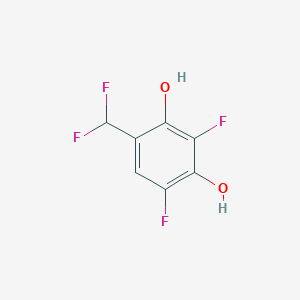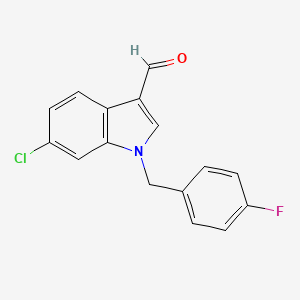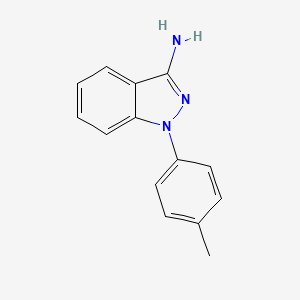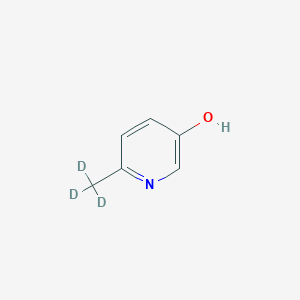
3'-Nitro-1,2'-binaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Nitro-1,2’-binaphthalene is an organic compound with the molecular formula C20H13NO2 It is a derivative of binaphthalene, characterized by the presence of a nitro group (-NO2) at the 3’ position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Nitro-1,2’-binaphthalene typically involves the nitration of 1,2’-binaphthalene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 3’ position of the binaphthalene molecule.
Industrial Production Methods: Industrial production of 3’-Nitro-1,2’-binaphthalene may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the nitration process.
Analyse Chemischer Reaktionen
Types of Reactions: 3’-Nitro-1,2’-binaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 3’-Amino-1,2’-binaphthalene.
Substitution: Various substituted binaphthalenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3’-Nitro-1,2’-binaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of chiral ligands and catalysts for asymmetric synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3’-Nitro-1,2’-binaphthalene and its derivatives involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
1,2’-Binaphthalene: The parent compound without the nitro group.
3’-Amino-1,2’-binaphthalene: The reduced form of 3’-Nitro-1,2’-binaphthalene.
2,2’-Binaphthalene: Another isomer with different substitution patterns.
Uniqueness: 3’-Nitro-1,2’-binaphthalene is unique due to the presence of the nitro group at the 3’ position, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo specific reactions and form various derivatives makes it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C20H13NO2 |
|---|---|
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
2-naphthalen-1-yl-3-nitronaphthalene |
InChI |
InChI=1S/C20H13NO2/c22-21(23)20-13-16-8-2-1-7-15(16)12-19(20)18-11-5-9-14-6-3-4-10-17(14)18/h1-13H |
InChI-Schlüssel |
JPCYHTZMZJZGMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC4=CC=CC=C4C=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[(2-Amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid;hydrate](/img/structure/B12080609.png)
![3-Aminofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12080612.png)




